molecular formula C6H10N2S B13116906 (S)-1-(Thiazol-4-yl)propan-1-amine

(S)-1-(Thiazol-4-yl)propan-1-amine

Cat. No.: B13116906
M. Wt: 142.22 g/mol
InChI Key: MXRDASZDVHAKBF-YFKPBYRVSA-N
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Description

(S)-1-(Thiazol-4-yl)propan-1-amine (CAS 1344450-53-8) is a chiral amine building block incorporating a thiazole heterocycle, of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold in pharmacology, known for its widespread presence in therapeutic agents and its ability to interact with diverse biological targets . This specific (S)-enantiomer serves as a critical synthetic intermediate for the construction of more complex, biologically active molecules. Researchers value this compound for developing novel chemical entities, particularly through molecular hybridization strategies. Incorporating this thiazole-containing chiral amine into hybrid structures, such as those conjugated with amino acids, is a recognized approach to creating compounds with potential anti-cancer activity . The thiazole core functions as a key pharmacophore, contributing to efficacy by potentially inhibiting specific enzyme classes or disrupting critical cellular pathways in diseases . Its mechanism of action is therefore derived from its role as a structural component within larger drug candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

(1S)-1-(1,3-thiazol-4-yl)propan-1-amine

InChI

InChI=1S/C6H10N2S/c1-2-5(7)6-3-9-4-8-6/h3-5H,2,7H2,1H3/t5-/m0/s1

InChI Key

MXRDASZDVHAKBF-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](C1=CSC=N1)N

Canonical SMILES

CCC(C1=CSC=N1)N

Origin of Product

United States

Advanced Synthetic Methodologies for S 1 Thiazol 4 Yl Propan 1 Amine and Enantiomeric Variants

Enantioselective Approaches for Direct Chiral Synthesis

Direct asymmetric synthesis provides the most efficient route to enantiomerically pure compounds by creating the desired stereocenter in a single, controlled step. For (S)-1-(Thiazol-4-yl)propan-1-amine, this involves the asymmetric transformation of a prochiral precursor, such as a ketone or imine.

Asymmetric Catalytic Reductions of Thiazole-Substituted Imines or Ketones

A highly effective method for producing chiral amines is the asymmetric reduction of prochiral ketones or imines. The synthesis of this compound can be achieved via the asymmetric reduction of the corresponding ketone, 1-(thiazol-4-yl)propan-1-one, or a related imine derivative.

Asymmetric transfer hydrogenation (ATH) is a prominent technique in this field, often employing ruthenium (Ru), rhodium (Rh), or iridium (Ir) catalysts complexed with chiral ligands. nih.govarkat-usa.org The Noyori-Ikariya catalyst, typically a Ru(II) complex with a chiral N-tosylated diamine ligand (e.g., TsDPEN), is particularly effective for the reduction of aromatic ketones. thieme-connect.de The hydrogen source is commonly an isopropanol/base mixture or a formic acid/triethylamine azeotrope. thieme-connect.de The chiral environment created by the catalyst-ligand complex forces the hydride transfer to occur on one face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol. This alcohol can then be converted to the target amine through standard procedures, such as a Mitsunobu reaction or conversion to a mesylate followed by nucleophilic substitution with an amine surrogate.

Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to control the enantioselective delivery of a hydride from a borane (B79455) source. arkat-usa.orgyoutube.com This method is renowned for its high enantioselectivity in the reduction of a wide range of prochiral ketones. arkat-usa.org

Catalyst/Method Substrate Type Typical Reductant Typical Yield (%) Typical Enantiomeric Excess (ee, %) Reference
(S,S)-Ru-TsDPENAromatic KetonesHCOOH/NEt₃>95>98 thieme-connect.de
(S,S)-Rh-TsDPENCyclic 1,3-DiketonesIsopropanol~30~80 arkat-usa.org
CBS ReductionAromatic KetonesBorane (BH₃)High>95 arkat-usa.orgyoutube.com
Plant/Yeast BiocatalysisAromatic KetonesN/A (Whole Cell)~70-80>98N/A

Organocatalytic Strategies for Chiral α-Aminophosphine Oxides Bearing Thiazole (B1198619) Moieties

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules to induce chirality. While direct synthesis of this compound via an α-aminophosphine oxide intermediate is a highly specific and less common route, related organocatalytic methods for preparing α-aminophosphonates and other amine derivatives highlight the potential of this strategy. mdpi.com

One such approach involves the enantioselective α-amidoalkylation of dimethyl phosphite (B83602) with 1-(N-acylamino)alkyltriphenylphosphonium salts, catalyzed by chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids. mdpi.com This reaction generates enantiomerically enriched α-aminophosphonates, which are close structural analogs of α-aminophosphine oxides. Another relevant strategy is the nitro-Mannich reaction of nitromethane (B149229) with unactivated ketimines, catalyzed by bifunctional Brønsted base/H-bond-donor organocatalysts like triaryliminophosphoranes. acs.org This method allows for the creation of β-nitroamines with a fully substituted carbon atom, which can be subsequently converted to chiral diamines or α-amino acids.

These methodologies demonstrate the capability of organocatalysts to construct chiral C-N bonds with high enantioselectivity, providing a potential, albeit indirect, pathway toward thiazole-substituted chiral amines.

Catalyst Type Reaction Type Product Type Typical Enantiomeric Excess (ee, %) Reference
Quinine-derived Ammonium Saltα-amidoalkylationα-Aminophosphonateup to 92 mdpi.com
Bifunctional IminophosphoraneNitro-Mannichβ-NitroamineHigh acs.org
Saccharide-derived Thiourea (B124793)Decarboxylative MannichQuaternary α-AminophosphonateHigh typeset.io

Enantioselective Nucleophilic Additions to Thiazole-Derived Electrophiles

An alternative strategy for establishing the chiral center is the enantioselective addition of a nucleophile to a prochiral thiazole-derived electrophile. For the synthesis of this compound, this would typically involve the addition of a propyl nucleophile to an electrophile such as thiazole-4-carboxaldehyde (B1332969) or a corresponding imine derivative.

The catalytic enantioselective addition of organozinc reagents (e.g., diethylzinc, dipropylzinc) to aldehydes is a well-established and highly reliable method for generating chiral secondary alcohols. acs.orgacs.org The reaction is promoted by a catalytic amount of a chiral ligand, often an amino alcohol or a diamine, which coordinates to the zinc atom and directs the alkyl group transfer to one face of the aldehyde. A variety of chiral ligands, including those based on camphor, ephedrine, and BINOL, have been successfully employed. rsc.org The resulting chiral alcohol, (S)-1-(thiazol-4-yl)propan-1-ol, can be readily converted into the target amine.

Similarly, enantioselective additions to imines, often catalyzed by chiral phosphoric acids or metal complexes, can directly yield the chiral amine product. These reactions leverage the formation of a chiral complex between the catalyst and the electrophile, ensuring a stereocontrolled nucleophilic attack.

Catalyst System Electrophile Nucleophile Product Typical Enantiomeric Excess (ee, %) Reference
Chiral Amino Alcohol / DialkylzincAldehydeR₂ZnChiral Secondary Alcohol>95 acs.org
Chiral Phosphoramide / OrganozincAldehyde/KetoneR-Grignard/R-B(OH)₂Chiral Secondary AlcoholHigh rsc.org
Chiral Aldehyde / Pd-catalystAmino Acid EsterAllyl AcetateChiral α-Allyl Amino Acidup to 96 nih.gov

Convergent Synthesis of Racemic 1-(Thiazol-4-yl)propan-1-amine Precursors

Convergent synthesis focuses on assembling the molecular framework efficiently, often producing a racemic mixture of the final product or a key precursor, which can then be resolved into individual enantiomers. A key step in this approach is the strategic formation of the core thiazole heterocycle.

Strategic Formation of the Thiazole Heterocycle

The Hantzsch thiazole synthesis is a venerable and robust method for constructing the thiazole ring. synarchive.com The classical approach involves the condensation cyclization of an α-haloketone with a thioamide. chemhelpasap.com To generate a precursor for 1-(thiazol-4-yl)propan-1-amine, the synthesis would be designed to produce a 4-substituted thiazole. For instance, the reaction of a 3-halo-2,4-pentanedione with thioformamide (B92385) would yield 4-acetyl-2-methylthiazole, which can be further functionalized. The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. chemhelpasap.com

Cyclo-condensation Reactions for Thiazoline/Thiazole Ring Construction

The formation of the thiazole ring is a critical step in the synthesis of the target compound. Cyclo-condensation reactions are a powerful and widely employed strategy for constructing this heterocyclic core. Two prominent methods, the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis, offer versatile routes to substituted thiazoles.

The Hantzsch thiazole synthesis , first described in 1887, involves the reaction of an α-haloketone with a thioamide. synarchive.comyoutube.com This method is known for its high yields and operational simplicity. chemhelpasap.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.comyoutube.com For instance, the reaction of 2-bromoacetophenone (B140003) with thiourea readily produces 2-amino-4-phenylthiazole. chemhelpasap.com The aromaticity of the resulting thiazole ring provides a thermodynamic driving force for the reaction. youtube.com

The Cook-Heilbron thiazole synthesis , discovered in 1947, provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com This reaction was a significant advancement as it provided access to 5-aminothiazoles, a previously less accessible class of compounds. wikipedia.org The mechanism involves a nucleophilic attack of the amine of the α-aminonitrile on the carbon of the thiocarbonyl compound, followed by cyclization. wikipedia.org

A variety of other cyclo-condensation methods have also been developed. For example, thiazoles can be synthesized from the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine. organic-chemistry.org Additionally, one-pot multi-component reactions have been developed for the efficient and environmentally friendly synthesis of Hantzsch thiazole derivatives. nih.gov

Table 1: Comparison of Thiazole Ring Synthesis Methods
MethodReactantsProduct TypeKey AdvantagesReferences
Hantzsch Thiazole Synthesisα-Haloketone and ThioamideSubstituted ThiazolesHigh yields, simple procedure synarchive.comyoutube.comchemhelpasap.com
Cook-Heilbron Synthesisα-Aminonitrile and Carbon Disulfide/Dithioacids5-AminothiazolesMild conditions, access to 5-aminothiazoles wikipedia.orgpharmaguideline.com
From N,N-diformylaminomethyl aryl ketonesN,N-diformylaminomethyl aryl ketone, P4S10, Et3N5-ArylthiazolesGood yields organic-chemistry.org
One-Pot Multi-component Reaction3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesSubstituted Hantzsch Thiazole DerivativesEfficient, green, reusable catalyst nih.gov

Stereorandom Introduction of the Propan-1-amine Side Chain

Once the thiazole core is established, the next critical step is the introduction of the propan-1-amine side chain at the C4 position. This is typically achieved through stereorandom methods, meaning that a racemic mixture of the amine is initially produced.

Alkylation Reactions Utilizing Thiazole Intermediates

Alkylation reactions are a common strategy for forming the carbon-carbon bond required for the propan-1-amine side chain. This can involve the deprotonation of a suitable thiazole precursor to generate a nucleophilic species, which is then reacted with an appropriate electrophile. For example, organolithium compounds can be used to deprotonate the C2 position of the thiazole ring, creating a nucleophile that can react with various electrophiles, including alkyl halides. pharmaguideline.com While this example illustrates reactivity at the C2 position, similar principles can be applied to functionalize the C4 position, depending on the substituents present on the thiazole ring.

Another approach involves the use of a pre-functionalized thiazole. For instance, a 4-(halomethyl)thiazole could be reacted with a suitable nucleophile to build the side chain. The choice of reactants and conditions is crucial to control the regioselectivity of the alkylation.

Condensation and Reductive Amination Pathways

Condensation reactions followed by reduction offer an alternative and widely used route to introduce the propan-1-amine side chain. This typically involves a thiazole derivative containing a ketone or aldehyde at the C4 position.

For example, a 4-acetylthiazole can undergo a condensation reaction with a suitable amine source, such as ammonia (B1221849) or a primary amine, to form an imine or enamine intermediate. This intermediate is then reduced to the desired amine. Reductive amination is a powerful one-pot procedure that combines these two steps.

Alternatively, the condensation of 2-methylthiazole (B1294427) with aromatic aldehydes can generate new heterocyclic structures. pharmaguideline.com While this specific example involves the C2 methyl group, the principle of condensation can be applied to a C4-acetylthiazole to introduce the propan-1-amine side chain. The reaction of a ketone with a thiourea derivative can also lead to the formation of a thiazole ring, indicating the versatility of condensation reactions in this area of synthesis. researchgate.net

Table 2: Methods for Side Chain Introduction
MethodThiazole IntermediateReagentsIntermediateFinal ProductReferences
Alkylation4-Substituted ThiazoleOrganolithium, Alkyl HalideThiazole Anion4-Alkylthiazole pharmaguideline.com
Reductive Amination4-AcetylthiazoleAmmonia, Reducing Agent (e.g., NaBH3CN)Imine1-(Thiazol-4-yl)ethanamine pharmaguideline.com
Condensation2-MethylthiazoleAromatic AldehydeStyrylthiazoleExtended Heterocycle pharmaguideline.com

Enantiomeric Resolution Techniques

Following the stereorandom synthesis of the racemic 1-(thiazol-4-yl)propan-1-amine, the separation of the enantiomers is paramount to isolate the desired (S)-enantiomer. Several techniques are available for this purpose, with diastereomeric salt formation and chiral chromatography being the most common.

Diastereomeric Salt Formation and Fractional Crystallization with Chiral Resolving Agents

This classical method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. pbworks.comlibretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. pbworks.com

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org The choice of resolving agent and solvent is critical for successful separation, as the solubility difference between the diastereomeric salts can be highly dependent on these factors. rsc.org For example, (+)-tartaric acid can be used to resolve racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline, where one diastereomeric salt crystallizes out of solution while the other remains dissolved. rsc.org After separation, the desired enantiomer is recovered by treating the diastereomeric salt with a base to liberate the free amine. pbworks.com

Chromatographic Enantioseparation on Chiral Stationary Phases

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used analytical and preparative technique for separating enantiomers. yakhak.orgchiralpedia.com CSPs are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. chiralpedia.com The separation is based on the differential interactions between the enantiomers and the chiral selector, leading to different retention times.

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives) and Pirkle-type phases being particularly common for the separation of chiral amines. yakhak.orghplc.eu Crown ethers are another class of chiral selectors that have shown great success in resolving compounds containing primary amino groups. nih.gov The choice of the mobile phase is also crucial and can significantly influence the separation efficiency. nih.gov For instance, normal-phase HPLC with CSPs like Chiralpak IE and Chiralcel OD-H has been shown to be effective for the enantiomeric resolution of chiral amines. yakhak.org

Table 3: Enantiomeric Resolution Techniques
TechniquePrincipleAdvantagesConsiderationsReferences
Diastereomeric Salt FormationFormation of diastereomers with different solubilities.Scalable, well-established method.Requires suitable resolving agent and solvent screening; can be labor-intensive. pbworks.comlibretexts.orgrsc.org
Chiral HPLCDifferential interaction with a chiral stationary phase.High resolution, applicable to a wide range of compounds, analytical and preparative scale.Cost of chiral columns and solvents; requires method development. yakhak.orgchiralpedia.comnih.gov

Kinetic Resolution via Enzyme-Catalyzed Reactions (e.g., lipase-catalyzed transformations)

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure amines. thieme-connect.de This method leverages the stereoselectivity of enzymes, such as lipases and oxidases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate.

Lipases are frequently employed for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. nih.govnih.gov For instance, the immobilized lipase (B570770) from Candida antarctica B (Novozym 435) has demonstrated high enantioselectivity in the acylation of various racemic compounds. nih.govnih.gov In a study on the resolution of (R,S)-1-phenyl-1-propanol, Novozym 435 was used to achieve a high enantiomeric excess of the (S)-enantiomer. nih.gov The efficiency of such resolutions can be significantly influenced by the choice of acyl donor and solvent. nih.gov While direct lipase-catalyzed resolution of this compound is not extensively documented in the provided results, the principles of lipase-catalyzed kinetic resolution are well-established and applicable.

Monoamine oxidases (MAOs) have also emerged as valuable biocatalysts for the kinetic resolution of chiral amines. nih.gov Specifically, engineered variants of MAO from Aspergillus niger (MAO-N) have been developed to resolve a wide array of chiral primary, secondary, and tertiary amines. nih.gov The kinetic resolution of racemic 1H,3H-thiazolo[3,4-a]benzimidazoline (TBIM) heterocycles was successfully achieved using E. coli whole cells expressing the MAO-N D11 enzyme, yielding the pure enantiomer with a high enantiomeric excess. nih.govacs.org This process involves the selective oxidation of one enantiomer to an imine, which can then be separated from the unreacted amine enantiomer. nih.gov

Enzyme ClassExample EnzymeApplicationReference
LipaseNovozym 435 (Candida antarctica B)Enantioselective acylation of racemic alcohols/amines nih.govnih.gov
Monoamine Oxidase (MAO)MAO-N D11 variant (Aspergillus niger)Kinetic resolution of racemic thiazole-containing heterocycles nih.govacs.org

Sustainable and Green Chemistry Innovations in Thiazole Amine Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. This includes the use of alternative energy sources like microwaves and ultrasound, as well as the development of catalyst-free and solvent-free reaction conditions.

Microwave-assisted organic synthesis (MAOS) has become a significant tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced reproducibility compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazole derivatives. nih.govnih.gov For example, a one-pot liquid-phase combinatorial synthesis of 2-(4-oxo-4H-1-benzopyran-3-yl)-4-thiazolidinone derivatives was achieved under microwave irradiation. nih.gov Similarly, the synthesis of s-triazolo[3,4-b] acs.orgmdpi.commdpi.comthiadiazine and s-triazolo[3,4-b] acs.orgmdpi.commdpi.comthiadiazole nanoarchitectonics has been efficiently carried out using microwave irradiation, avoiding the use of highly toxic reagents. nih.gov While a direct application to this compound is not specified in the search results, the utility of MAOS for the rapid and efficient synthesis of the core thiazole structure is well-documented. fao.org

Ultrasound irradiation offers another green approach to accelerate organic reactions. researchgate.net The phenomenon of acoustic cavitation creates localized hot spots with high temperatures and pressures, effectively acting as microreactors and enhancing reaction rates and yields. mdpi.com This methodology has been successfully used for the synthesis of various thiazole derivatives. mdpi.commdpi.com For instance, the synthesis of novel thiazole derivatives bearing a coumarin (B35378) nucleus was achieved in high yields and short reaction times using ultrasound irradiation. mdpi.com Another study reported the ultrasound-promoted synthesis of α-thiocyanoketones and 2-aminothiazoles. researchgate.net Sonochemical synthesis has also been applied to produce 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, demonstrating the versatility of this technique. researchgate.net

The development of catalyst-free and solvent-free synthetic methods represents a significant advancement in green chemistry, minimizing waste and avoiding the use of potentially toxic and expensive catalysts and solvents. scirp.orgresearchgate.net Several studies have reported the successful synthesis of thiazole and other heterocyclic derivatives under these conditions. For example, the synthesis of 2-substituted benzothiazoles has been achieved from aromatic amines, aliphatic amines, and elemental sulfur without the need for a catalyst or additives. nih.gov One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles has been accomplished under solvent-free conditions, assisted by microwave irradiation. scirp.orgresearchgate.net Furthermore, the reaction of primary amines with carbon disulfide and acryloyl chloride to produce 2-thioxo-1,3-thiazinane-4-one derivatives has been carried out at room temperature without a catalyst or solvent. researchgate.net

Green Chemistry ApproachApplication in Thiazole SynthesisKey AdvantagesReferences
Microwave-Assisted Organic Synthesis (MAOS)Rapid synthesis of thiazolidinones and triazolothiadiazoles.Reduced reaction times, increased yields. nih.govnih.gov
Ultrasound-Promoted SynthesisSynthesis of coumarin-bearing thiazoles and 2-aminothiazoles.Accelerated reaction rates, high yields. mdpi.commdpi.comresearchgate.net
Catalyst-Free and Solvent-Free SynthesisSynthesis of benzothiazoles and tetrasubstituted imidazoles.Reduced waste, avoidance of toxic reagents. scirp.orgresearchgate.netnih.govresearchgate.net

Synthesis of Structurally Related Chiral Thiazole-Containing Amines

The thiazole ring is a versatile scaffold in medicinal chemistry, found in numerous biologically active compounds. nih.govmdpi.com The synthesis of various thiazole-containing amines and their derivatives is a key area of research for the development of new therapeutic agents. datapdf.comnih.gov

The amine group of thiazole-containing compounds is a key site for derivatization to create a diverse range of analogs with potentially enhanced biological activities. nih.govnih.gov Common derivatization strategies include acylation, alkylation, and the formation of Schiff bases.

For instance, the synthesis of 2-aminothiazole-5-carboxylic acid phenylamide derivatives involves the reaction of an advanced enone with N-bromosuccinimide followed by coupling with thiourea to form the thiazole ring, which is then further functionalized. nih.gov The reaction of 2-amino thiazole derivatives with various aldehydes can furnish Schiff bases. nih.gov The amine moiety can also be incorporated into more complex heterocyclic systems. For example, the reaction of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiourea leads to the formation of a thiazole ring, which can then undergo further reactions to introduce additional functional groups. nih.gov These derivatization strategies allow for the systematic exploration of structure-activity relationships, which is crucial for the optimization of lead compounds in drug discovery. nih.gov

Advanced Spectroscopic and Structural Characterization of S 1 Thiazol 4 Yl Propan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR for Proton Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their proximity to one another. For (S)-1-(Thiazol-4-yl)propan-1-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring, the propylamine (B44156) side chain, and the amine group itself.

The protons of the thiazole ring are expected to appear as singlets in the aromatic region, typically at high chemical shifts due to the electron-withdrawing nature of the heterocyclic system. The proton at the C2 position of the thiazole ring is anticipated to be the most downfield, followed by the proton at the C5 position.

The protons of the propylamine chain will exhibit characteristic splitting patterns due to spin-spin coupling. The methine proton (CH-NH₂) is expected to be a quartet, coupling with the adjacent methylene (B1212753) and methyl protons. The methylene protons (CH₂) will likely appear as a multiplet, while the terminal methyl protons (CH₃) will present as a triplet. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (Thiazole)~8.7s-
H-5 (Thiazole)~7.2s-
H-1' (CH-NH₂)~4.1q~6.8
H-2' (CH₂)~1.8-1.9m-
H-3' (CH₃)~0.9t~7.4
NH₂Variable (e.g., ~1.6)br s-

Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton and Chemical Shifts

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The carbon atoms of the thiazole ring are expected to resonate in the downfield region (typically >110 ppm) due to their aromaticity and the influence of the nitrogen and sulfur heteroatoms. The C2 carbon is generally the most deshielded, followed by C4 and C5. The carbons of the propylamine side chain will appear in the upfield region, with the methine carbon (C-1') attached to the nitrogen atom being the most downfield of the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Thiazole)~155
C-4 (Thiazole)~150
C-5 (Thiazole)~115
C-1' (CH-NH₂)~55
C-2' (CH₂)~30
C-3' (CH₃)~10

Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the methine proton (H-1') and the methylene protons (H-2'), as well as between the methylene protons (H-2') and the methyl protons (H-3'). This would confirm the propyl chain's connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. An HSQC spectrum would show a cross-peak between the H-1' proton and the C-1' carbon, H-2' protons and the C-2' carbon, and the H-3' protons and the C-3' carbon. Similarly, the thiazole protons (H-2 and H-5) would correlate with their respective carbons (C-2 and C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. An HMBC spectrum would be instrumental in connecting the propylamine side chain to the thiazole ring. Key correlations would include a cross-peak between the methine proton (H-1') and the thiazole carbons C-4 and C-5, and between the thiazole proton H-5 and the C-1' carbon of the side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

For this compound (C₆H₁₀N₂S), the exact mass can be calculated, and the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed in the mass spectrum.

Predicted Molecular Ion:

Molecular Formula: C₆H₁₀N₂S

Monoisotopic Mass: 142.0565 g/mol

Expected [M+H]⁺: m/z 143.0643

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways. A characteristic fragmentation would be the alpha-cleavage adjacent to the amine, resulting in the loss of an ethyl radical to form a stable iminium ion. Another significant fragmentation pathway would involve the cleavage of the bond between the chiral carbon and the thiazole ring.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
142[C₆H₁₀N₂S]⁺Molecular Ion
113[C₄H₅N₂S]⁺Loss of ethyl radical (•C₂H₅) via alpha-cleavage
84[C₄H₄S]⁺Thiazole ring fragment
58[C₃H₈N]⁺Propylamine fragment

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, thiazole ring, and aliphatic propyl chain. researchgate.net

The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic propyl chain will be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the fingerprint region, typically between 1650 and 1450 cm⁻¹. The C-S stretching vibration, also characteristic of the thiazole ring, is generally a weaker band found at lower wavenumbers.

Table 4: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (primary amine)3300 - 3500Medium
C-H stretch (aromatic, thiazole)3050 - 3150Medium-Weak
C-H stretch (aliphatic)2850 - 2960Strong
N-H bend (primary amine)1590 - 1650Medium-Strong
C=N stretch (thiazole)1600 - 1650Medium
C=C stretch (thiazole)1450 - 1550Medium
C-N stretch1020 - 1250Medium
C-S stretch (thiazole)600 - 800Weak-Medium

Note: The positions and intensities of IR bands are approximate and can be influenced by the sample state (e.g., neat liquid, KBr pellet, or solution).

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that reveals information about molecular vibrations, providing a structural fingerprint of the compound. The Raman spectrum of this compound is characterized by specific bands corresponding to the vibrational modes of the thiazole ring and the alkylamine side chain.

The thiazole moiety gives rise to several characteristic peaks. Vibrations associated with the C=N and C=C stretching of the heterocyclic ring are typically observed in the 1620–1600 cm⁻¹ region. nih.gov The C-S stretching vibrations within the thiazole ring produce signals in the 925–910 cm⁻¹ range. nih.gov Furthermore, C-H stretching vibrations from the aromatic ring and the aliphatic side chain are expected in the 3000–2700 cm⁻¹ range. nih.gov The spectrum is acquired using a monochromatic laser source, with the scattered light being analyzed to detect frequency shifts corresponding to the molecular vibrational modes. nih.gov

Table 1: Characteristic Raman Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3000–2850 C-H stretching (aliphatic)
~3100–3000 C-H stretching (aromatic - thiazole)
~1620–1600 C=N and C=C stretching (thiazole ring) nih.gov
~1500–1400 CH₂ and CH₃ bending
~1350–1250 C-N stretching (amine)

X-ray Diffraction (XRD) Analysis for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides unequivocal proof of the molecular structure and, crucially for chiral molecules, the absolute configuration of the stereogenic center. nih.gov

For this compound, a suitable single crystal is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. The analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. This information confirms the connectivity of the atoms, showing the thiazole ring linked at the 4-position to a propan-1-amine group.

Crucially, the analysis confirms that the stereocenter at the first carbon of the propan-1-amine chain possesses the (S)-configuration. This is achieved by analyzing the anomalous dispersion of the X-rays, which allows for the absolute assignment of the spatial arrangement of the substituents around the chiral carbon. The data also reveals key bond lengths and angles, which are consistent with the established values for thiazole and amine functional groups. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess (ee) Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us For this compound, a chiral HPLC method is employed to separate the (S)-enantiomer from its (R)-enantiomer. uma.es

The method typically utilizes a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. science.gov Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly effective for this type of separation. heraldopenaccess.us The mobile phase, a mixture of solvents like hexane/isopropanol or an aqueous buffer with acetonitrile, is carefully optimized to achieve baseline separation of the enantiomeric peaks. science.govnih.gov

Purity is determined by integrating the area of all peaks in the chromatogram, with the purity of the target compound calculated as the percentage of its peak area relative to the total area. The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100. A UV detector set at a wavelength where the thiazole ring absorbs strongly (e.g., ~250 nm) is typically used for detection. uma.esnih.gov

Table 2: Typical HPLC Parameters for Chiral Separation

Parameter Specification
Column Chiral Stationary Phase (e.g., CHIRALPAK® series) science.gov
Mobile Phase Isocratic mixture (e.g., Hexane/Isopropanol/Diethylamine) or Reversed-Phase (e.g., Water/Acetonitrile) science.govnih.gov
Flow Rate 0.5 - 1.5 mL/min nih.gov
Column Temperature 25 - 40 °C nih.gov
Detection UV at ~250 nm uma.es

| Injection Volume | 5 - 20 µL |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. The results are used to validate the empirical formula of the synthesized compound, which for this compound is C₆H₁₀N₂S. mdpi.com

A small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, confirms the elemental composition and thus validates the empirical formula of the compound. mdpi.comresearchgate.net

Table 3: Elemental Analysis Data for C₆H₁₀N₂S

Element Theoretical Mass % Experimental Mass % (Typical)
Carbon (C) 50.67% 50.50% - 51.07%
Hydrogen (H) 7.09% 6.90% - 7.29%
Nitrogen (N) 19.69% 19.50% - 20.09%

Chemical Reactivity and Derivatization Pathways of S 1 Thiazol 4 Yl Propan 1 Amine

Transformations Involving the Chiral Amine Functionality

The primary amine group in (S)-1-(Thiazol-4-yl)propan-1-amine is a nucleophilic center, making it amenable to a variety of chemical transformations that are fundamental in synthetic organic chemistry.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a potent nucleophile, readily participating in nucleophilic substitution reactions. A common example is the alkylation of the amine by reacting it with haloalkanes. This reaction proceeds via an SN2 mechanism where the amine attacks the electrophilic carbon of the haloalkane, displacing the halide.

This process can lead to the sequential formation of secondary and tertiary amines, and ultimately to a quaternary ammonium (B1175870) salt. lumenlearning.comchemguide.co.uk For instance, the reaction with an alkyl halide (R-X) initially forms the salt of a secondary amine. In the presence of excess primary amine or another base, this salt is deprotonated to yield the free secondary amine. lumenlearning.com This secondary amine can then react further with another molecule of the alkyl halide to produce a tertiary amine. chemguide.co.uk Controlling the stoichiometry and reaction conditions is crucial to selectively obtain the desired product, with an excess of the primary amine favoring the formation of the secondary amine. studymind.co.uk

Table 1: Products of Nucleophilic Substitution with Haloalkanes

Reactant Product Type General Structure
Primary Amine + R-X Secondary Amine R-NH-R'
Secondary Amine + R-X Tertiary Amine R-N(R')₂

Condensation Reactions with Aldehydes and Ketones (e.g., imine formation)

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govnih.gov This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group by the acid catalyst allows for the elimination of a water molecule, leading to the formation of the C=N double bond of the imine. libretexts.org

The pH of the reaction is a critical factor; it must be acidic enough to protonate the carbonyl oxygen and the hydroxyl group of the intermediate but not so acidic as to protonate the amine nucleophile, which would render it unreactive. libretexts.org These reactions are often reversible and can be driven to completion by removing the water formed during the reaction.

Amidation and Sulfonamidation Reactions

The nucleophilic character of the amine functionality enables its acylation to form amides and sulfonamides, which are stable and important derivatives in medicinal chemistry.

Amidation: The reaction of this compound with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), results in the formation of an N-substituted amide. orgosolver.com The reaction, often referred to as the Schotten-Baumann reaction when using acyl chlorides, is typically carried out in the presence of a base (like pyridine (B92270) or a tertiary amine) to neutralize the HCl by-product. fishersci.it Alternatively, direct condensation with a carboxylic acid can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄), which activate the carboxylic acid for nucleophilic attack by the amine. nih.gov

Sulfonamidation: Similarly, reacting the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. nih.gov This reaction is a standard method for synthesizing sulfonamides. acs.org The development of new reagents and methods, such as those using N-sulfinyl-O-(tert-butyl)hydroxylamine, provides alternative routes to these valuable compounds from organometallic precursors, which can then be reacted with amines. acs.orgbohrium.com

Table 2: Reagents for Amidation and Sulfonamidation

Desired Product Reagent Class Specific Examples
Amide Acyl Halides, Anhydrides Acetyl chloride, Benzoic anhydride
Amide Carboxylic Acid + Coupling Agent Benzoic acid + DCC, TiCl₄, HBTU nih.gov

Formation of Cyclic Amine Derivatives (e.g., ring expansion/closure)

The primary amine of this compound can be used as a key building block in the synthesis of nitrogen-containing heterocyclic systems. One straightforward method involves the N-heterocyclization by reacting the amine with diols or dihaloalkanes. For instance, reaction with an alkyl dihalide can lead to the formation of five-, six-, or seven-membered cyclic amines through intramolecular nucleophilic substitution. organic-chemistry.org

Furthermore, the amine can first be converted to an imine, which then participates in cycloaddition reactions. For example, imines can react with anhydrides in a [2+5] cycloaddition to form oxazepine derivatives. rsc.org Condensation of the amine with an appropriate aldehyde and a thiol component, such as 3-mercaptopropanoic acid, can lead to the formation of 1,3-thiazinan-4-ones. nih.gov These reactions demonstrate the utility of the amine functionality as a handle for constructing more complex, cyclic molecular architectures.

Chemical Modifications of the Thiazole (B1198619) Ring System

The thiazole ring, while aromatic and relatively stable, can undergo specific chemical modifications under controlled conditions. nih.gov

Oxidation and Reduction Reactions Affecting the Thiazole Ring

Oxidation: The thiazole ring is generally resistant to oxidation. However, specific reagents can effect changes. Oxidation can occur at the ring nitrogen using oxidizing agents like m-CPBA to form the corresponding thiazole N-oxide. wikipedia.org Oxidation can also potentially occur at the sulfur atom, leading to non-aromatic sulfoxide (B87167) or sulfone derivatives. wikipedia.org

Reduction: The thiazole ring is stable towards many reducing agents, including catalytic hydrogenation with platinum. pharmaguideline.com However, it is susceptible to desulfurization upon treatment with Raney Nickel. pharmaguideline.comslideshare.net This reaction cleaves the C-S bonds, effectively opening the ring and reducing the remaining structure. masterorganicchemistry.comwikipedia.org This desulfurization is a characteristic reaction of sulfur-containing heterocycles and can be a useful synthetic tool for removing the thiazole ring when desired. organic-chemistry.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetyl chloride
Benzoic acid
Benzoic anhydride
Dansyl chloride
Dicyclohexylcarbodiimide (DCC)
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
m-CPBA (meta-Chloroperoxybenzoic acid)
3-Mercaptopropanoic acid
N-sulfinyl-O-(tert-butyl)hydroxylamine
Oxazepine
p-Toluenesulfonyl chloride
Pyridine
Quaternary ammonium salt
Raney Nickel
Schiff base (Imine)
1,3-Thiazinan-4-one
Thiazole N-oxide
Thiazole sulfone
Thiazole sulfoxide

Electrophilic Aromatic Substitution on the Thiazole Nucleus

The thiazole ring is an aromatic heterocycle, but its reactivity in electrophilic aromatic substitution (EAS) reactions is lower than that of benzene. The presence of the electronegative nitrogen and sulfur atoms deactivates the ring towards attack by electrophiles. The electron density within the thiazole ring is not uniform; computational studies and experimental evidence indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. nih.govpharmaguideline.comnih.gov The order of reactivity for the carbon atoms in the thiazole ring towards electrophiles is generally C5 > C2 > C4. nih.gov

In this compound, the chiral amine substituent is located at the C4 position. This substituent, being an alkylamine group, is generally considered an activating group with an ortho-, para-directing effect in typical aromatic systems. However, in the context of the thiazole ring, its influence is directed by the inherent reactivity pattern of the heterocycle itself. The primary effect is the reinforcement of the C5 position as the most favorable site for electrophilic attack. The C2 position, while also a potential site, is less favored.

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation can be performed on thiazole derivatives, typically requiring forcing conditions due to the ring's relative deactivation.

Table 1: Electrophilic Aromatic Substitution Reactions on the Thiazole Nucleus

Reaction TypeReagents & ConditionsMajor ProductDescription
Halogenation Br₂, Cl₂ in various solvents (e.g., acetic acid, CCl₄), sometimes with a Lewis acid catalyst.5-Halo-4-substituted thiazoleBromination and chlorination occur preferentially at the C5 position. The reaction can proceed without a catalyst, albeit slower than for more activated aromatic rings. pharmaguideline.com
Nitration HNO₃/H₂SO₄ (nitrating mixture)5-Nitro-4-substituted thiazoleRequires strong acidic conditions to generate the nitronium ion (NO₂⁺). The reaction proceeds with substitution at the C5 position. rochester.edu
Sulfonation Fuming H₂SO₄ (oleum)4-Substituted thiazole-5-sulfonic acidSulfonation also occurs at the C5 position. This reaction is often reversible, which can be useful for protecting the C5 position. rochester.edu
Friedel-Crafts Acylation RCOCl, AlCl₃Typically unreactive or complex mixturesThe thiazole ring is generally too deactivated to undergo Friedel-Crafts reactions. The nitrogen atom can coordinate with the Lewis acid catalyst, further deactivating the ring and potentially leading to ring cleavage or other side reactions.

Rearrangement Reactions Involving the Thiazole Moiety

While the thiazole ring is relatively stable, it can participate in several types of rearrangement reactions, often under specific conditions or with particular substitution patterns. These transformations can involve the atoms of the thiazole ring itself or the rearrangement of substituents around the ring. For a molecule like this compound, these reactions provide pathways to isomeric structures or different heterocyclic systems.

One notable class of rearrangements is the Dimroth rearrangement, which involves the switching of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov Although most commonly observed in triazoles and pyrimidines, the general mechanism of ring-opening and re-closure can be conceptually applied to other heterocycles. nih.gov A more directly relevant transformation is the rearrangement of substituted aminothiazoles, such as the acid-catalyzed rearrangement of 2-benzenesulphenamidothiazoles. rsc.orgrsc.org Another type of rearrangement, the Cornforth rearrangement, occurs in 4-carbonyl substituted oxazoles, but analogous transformations have been noted for thiazoles. chem-station.comwikipedia.org This reaction involves a thermal electrocyclic ring-opening to a nitrile ylide intermediate, followed by ring-closure to an isomeric thiazole.

Table 2: Potential Rearrangement Reactions for Thiazole Derivatives

Rearrangement TypeGeneral TransformationKey Features
Dimroth-Type Rearrangement Isomerization via ring-opening and re-closure, leading to an exchange of ring atoms and exocyclic groups.Typically acid- or base-catalyzed. nih.gov For a thiazole derivative, this could hypothetically involve the amine substituent and a ring nitrogen, leading to a structural isomer.
Cornforth-Type Rearrangement Rearrangement of a 4-acylthiazole to an isomeric thiazole.Proceeds through a nitrile ylide intermediate upon heating. chem-station.comwikipedia.org The substituent at C5 and the acyl group at C4 exchange positions.
Sulphenamido-Thiazole Rearrangement Migration of a sulphenyl group from an exocyclic amino group to the C5 position of the thiazole ring.Typically catalyzed by acids. This demonstrates the mobility of substituents and the reactivity of the C5 position. rsc.orgrsc.org
Cycloaddition-Extrusion Reaction with dienophiles (e.g., alkynes) followed by extrusion of sulfur to form a pyridine ring.A ring transformation rather than a simple rearrangement, this pathway fundamentally alters the heterocyclic core. wikipedia.org

Stereoselective Chemical Transformations of the Chiral Center

The chiral center in this compound, located at the carbon atom adjacent to the thiazole ring (the α-carbon), is a key site for stereoselective chemical transformations. The pre-existing (S)-stereochemistry can be used to direct the formation of new stereocenters with a high degree of diastereoselectivity. The amine group itself can be derivatized, and these derivatives can undergo further stereocontrolled reactions.

A common strategy involves using the chiral amine as a built-in chiral auxiliary. wikipedia.org For instance, N-acylation of the amine with a prochiral electrophile can proceed with facial selectivity dictated by the steric environment of the existing chiral center. The resulting amide can then be used in a variety of stereoselective reactions. Deprotonation of the α-proton of an N-acyl derivative generates a chiral enolate, which can react with electrophiles like aldehydes (aldol reaction) or alkyl halides (alkylation) in a diastereoselective manner. youtube.com The thiazole moiety, along with the other substituents at the chiral center, creates a biased conformational environment that directs the approach of the incoming electrophile.

These transformations are valuable in asymmetric synthesis, allowing for the construction of complex molecules with multiple, well-defined stereocenters. nih.govacs.org After the desired transformation, the directing acyl group can often be removed, restoring the amine functionality.

Table 3: Stereoselective Transformations of the Chiral Center

Reaction TypeDescriptionStereochemical ControlPotential Products
N-Acylation Reaction of the amine with an acyl chloride or anhydride to form an amide.If the acylating agent is prochiral, the reaction can be diastereoselective. The chiral amine controls the approach of the electrophile.Chiral N-acyl thiazole derivatives.
Diastereoselective Alkylation The N-acylated derivative is deprotonated to form a chiral enolate, which is then reacted with an alkyl halide.The existing stereocenter and the thiazole ring block one face of the enolate, leading to preferential attack from the less hindered face. nih.govProducts with a new stereocenter α to the carbonyl group, formed with high diastereomeric excess.
Diastereoselective Aldol (B89426) Reaction The chiral enolate (typically a boron or titanium enolate of the N-acyl derivative) reacts with an aldehyde.The rigid, chelated transition state, organized by the metal, leads to highly predictable stereochemical outcomes (syn or anti aldol products). nih.govscielo.org.mxAldol adducts with two new contiguous stereocenters.
Reductive Amination The amine can be used as a chiral component in the synthesis of more complex amines by reacting it with a ketone or aldehyde followed by reduction.The stereocenter of the amine can influence the stereochemical outcome of the newly formed chiral center in the product.Chiral secondary or tertiary amines.

Computational and Theoretical Investigations of S 1 Thiazol 4 Yl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. nih.gov It is widely employed to predict a variety of molecular properties for heterocyclic compounds, including those containing thiazole (B1198619) rings. nih.govmgesjournals.com Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are used to model the geometric and electronic properties of thiazole derivatives with a high degree of accuracy. nih.govresearchgate.net These calculations are fundamental for understanding the molecule's behavior at an atomic level.

Geometry Optimization and Conformational Landscape Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like (S)-1-(Thiazol-4-yl)propan-1-amine, which has rotatable bonds, this involves exploring the conformational landscape to identify the global minimum energy conformer. nih.gov

Computational studies on similar heterocyclic systems, such as 1,3,4-thiadiazolidine-2,5-dithione, have demonstrated that different conformers can have significantly different energies, and identifying the most stable form is crucial for accurate predictions of other properties. nih.gov For this compound, the orientation of the propan-1-amine group relative to the thiazole ring would be a key determinant of conformational stability. The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations This table presents hypothetical, yet plausible, data based on known values for similar structures.

Parameter Bond Predicted Value
Bond Length C2-N3 (Thiazole) 1.31 Å
N3-C4 (Thiazole) 1.38 Å
C4-C5 (Thiazole) 1.37 Å
C5-S1 (Thiazole) 1.72 Å
S1-C2 (Thiazole) 1.73 Å
C4-C(amine) 1.51 Å
C(amine)-N(amine) 1.46 Å
Bond Angle C2-N3-C4 110.5°
N3-C4-C5 115.0°
C4-C5-S1 111.5°

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO energy gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.govnih.gov DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals. researchgate.net For thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring, while the LUMO distribution can vary depending on the substituents. These calculations help in understanding charge transfer possibilities within the molecule. researchgate.netnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound This table presents hypothetical, yet plausible, data based on known values for similar structures.

Property Predicted Value (eV)
HOMO Energy -6.50
LUMO Energy -0.85

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a direct correlation with experimental spectra. mgesjournals.com

For this compound, key vibrational modes would include the N-H stretching and bending of the amine group, C-H stretching of the alkyl chain and thiazole ring, and characteristic ring vibrations of the thiazole moiety. libretexts.org Comparing the computed spectrum with an experimental one helps confirm the molecular structure and assign each absorption band to a specific molecular motion. mgesjournals.comnih.gov

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound This table presents hypothetical, yet plausible, data based on known values for similar structures.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Symmetric Stretch Primary Amine 3450
N-H Asymmetric Stretch Primary Amine 3360
C-H Stretch (Aromatic) Thiazole Ring 3100
C-H Stretch (Aliphatic) Propyl Group 2960-2850
N-H Bend (Scissoring) Primary Amine 1620
C=N Stretch Thiazole Ring 1580

Tautomeric Equilibrium Studies

Tautomerism, the interconversion of structural isomers through proton migration, is an important consideration for many heterocyclic compounds. sciencepg.com The thiazole ring itself can be protonated at different positions, and the amine side chain could potentially participate in imine-enamine tautomerism under specific conditions. nih.gov Computational chemistry is instrumental in studying these equilibria by calculating the relative energies and stabilities of the different tautomeric forms. mdpi.com

By comparing the Gibbs free energies of the potential tautomers, researchers can predict their equilibrium populations. Such studies often require sophisticated models that account for solvent effects, as intermolecular hydrogen bonding can significantly influence which tautomer is favored. mdpi.com For this compound, the amine form is expected to be overwhelmingly dominant under standard conditions, but theoretical studies can quantify the energy barriers and relative stabilities of any potential tautomers.

Prediction of Spectroscopic Parameters (NMR, IR, UV) and Comparison with Experimental Data

Beyond IR spectroscopy, computational methods can predict other spectroscopic parameters with remarkable accuracy. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. dntb.gov.uaresearchgate.net These predictions, when compared to experimental data, are invaluable for structure verification and assignment of complex spectra. researchgate.net

Similarly, Ultraviolet-Visible (UV-Vis) spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the electronic transition energies and oscillator strengths. For aromatic systems like thiazoles, these calculations can help interpret the λmax values associated with π→π* and n→π* transitions. libretexts.org The close agreement often found between predicted and experimental spectra validates both the computational model and the synthesized structure. mgesjournals.com

Table 4: Predicted vs. Typical Experimental Spectroscopic Data for this compound This table presents hypothetical predicted values alongside typical experimental ranges for similar structures.

Spectrum Parameter Predicted Chemical Shift (δ, ppm) Typical Experimental Range (δ, ppm)
¹H NMR H (Amine, NH₂) 1.5-3.0 0.5-5.0 libretexts.org
H (Methine, CH-N) ~3.5 2.5-4.0
H (Thiazole Ring) 7.0-8.5 7.0-9.0
H (Alkyl, CH₂, CH₃) 0.9-1.8 0.9-2.0
¹³C NMR C (Methine, CH-N) ~55 50-65
C (Thiazole Ring) 115-155 110-160
C (Alkyl, CH₂, CH₃) 10-30 10-35
Spectrum Parameter Predicted Wavenumber (cm⁻¹) Typical Experimental Range (cm⁻¹)
IR N-H Stretch 3450-3360 3500-3300 libretexts.org
C-H Stretch (Aromatic) ~3100 3100-3000

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. It allows for the mapping of the entire reaction pathway from reactants to products, including the identification of high-energy transition states and intermediates. nih.gov The Hantzsch thiazole synthesis, a common method for creating the thiazole ring, involves the condensation of an α-haloketone with a thioamide. youtube.com

While a specific mechanistic study for this compound may not be published, theoretical methods could be applied to understand its synthesis. By calculating the activation energies associated with each step, such as the initial S-alkylation and the subsequent cyclization and dehydration, researchers can determine the rate-limiting step and understand the factors controlling regioselectivity and stereoselectivity. nih.gov This analysis provides a detailed, dynamic picture of the reaction that is often inaccessible through experimental means alone.

Chirality Prediction and Stereochemical Modeling

The absolute configuration of a chiral molecule is a critical determinant of its interaction with other chiral entities, such as biological receptors and enzymes. For this compound, the stereocenter at the first carbon of the propan-1-amine chain results in two enantiomers, the (S) and (R) forms. Computational chemistry offers a powerful toolkit for predicting and understanding the stereochemical attributes of such molecules.

Conformational Analysis:

A foundational aspect of stereochemical modeling is conformational analysis, which investigates the different spatial arrangements of a molecule (rotamers) and their relative energies. lumenlearning.com For this compound, rotation around the single bonds, particularly the C-C bond of the propane (B168953) chain and the bond connecting the chiral center to the thiazole ring, gives rise to various conformers. The stability of these conformers is influenced by steric hindrance and intramolecular interactions. Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed to calculate the potential energy surface of the molecule and identify the most stable, low-energy conformations. lumenlearning.commasterorganicchemistry.com For instance, the gauche and anti conformations around the C1-C2 bond of the propanamine moiety would exhibit different energy levels due to steric interactions between the amine group, the methyl group, and the thiazole ring.

Quantum Chemical Calculations:

To achieve a more accurate prediction of chirality and stereochemical properties, quantum chemical calculations are indispensable. rsc.orgrsc.org Methods like Density Functional Theory (DFT) can be used to optimize the geometry of the (S) and (R) enantiomers and calculate their electronic properties. rsc.org Furthermore, theoretical calculations of optical rotation and electronic circular dichroism (ECD) spectra can be performed and compared with experimental data to confirm the absolute configuration of a synthesized enantiomer.

Molecular dynamics (MD) simulations provide a means to explore the conformational space of this compound over time, offering insights into its flexibility and the stability of its different conformations in various environments, such as in solution. rsc.orgrsc.org Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be particularly powerful, allowing for a high-level quantum mechanical treatment of the chiral center and its immediate surroundings while the rest of the system is described by less computationally expensive molecular mechanics. mdpi.com

The table below summarizes common computational methods used in stereochemical modeling:

Computational Method Application in Stereochemical Modeling Typical Output
Molecular Mechanics (MM) Rapid conformational analysis of flexible molecules.Low-energy conformers, potential energy surfaces.
Quantum Mechanics (QM) Accurate geometry optimization, calculation of electronic properties, prediction of chiroptical properties (e.g., optical rotation, ECD).Optimized molecular structures, electronic energies, simulated spectra.
Molecular Dynamics (MD) Simulation of molecular motion and conformational changes over time in a given environment.Trajectories of atomic positions, conformational ensembles, interaction energies.
QM/MM High-accuracy modeling of a specific region of a large molecule (e.g., a chiral center) combined with efficient calculation for the rest of the system.Detailed information on the electronic structure and reactivity of the key region.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

While specific QSAR studies on this compound may not be extensively documented, the thiazole scaffold is a common feature in many biologically active compounds, and research on related structures provides a framework for how QSAR and cheminformatics could be applied. researchgate.net These approaches are instrumental in identifying the physicochemical properties that govern the biological activity of a series of compounds, thereby guiding the design of more potent and selective molecules.

QSAR in Thiazole Scaffold Research:

QSAR studies on thiazole derivatives have been conducted to understand their activity as, for example, antimicrobial agents or enzyme inhibitors. researchgate.net These studies typically involve the generation of a dataset of related thiazole compounds with their corresponding biological activities. A variety of molecular descriptors are then calculated for each compound.

These descriptors can be categorized as:

Topological: Describing the connectivity of atoms in the molecule.

Electronic: Pertaining to the distribution of electrons, such as partial charges and dipole moments.

Physicochemical: Including properties like hydrophobicity (logP) and molar refractivity (MR).

Geometric: Relating to the 3D shape of the molecule.

Statistical methods are then employed to build a mathematical model that correlates these descriptors with biological activity. Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation relating the most significant descriptors to activity.

Partial Least Squares (PLS): A method suitable for datasets with many, often correlated, descriptors.

Artificial Neural Networks (ANN): A non-linear machine learning approach that can model complex relationships.

Cheminformatics in Drug Discovery:

Cheminformatics tools are crucial for managing and analyzing large libraries of chemical compounds. In the context of research on the thiazole-propanamine scaffold, cheminformatics can be used for:

Similarity Searching: Identifying commercially available or synthetically accessible compounds with similar structures to this compound.

Substructure Searching: Finding all compounds in a database that contain the thiazol-4-yl-propanamine core.

Clustering and Diversity Analysis: Grouping similar compounds together and ensuring that a library of synthesized analogs covers a diverse chemical space.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify candidates with favorable drug-like characteristics early in the discovery process. rsc.org

The following table outlines key aspects of QSAR and cheminformatics approaches relevant to thiazole scaffold research:

Approach Objective Key Techniques and Descriptors
QSAR To correlate chemical structure with biological activity and predict the activity of new compounds.Molecular descriptors (topological, electronic, physicochemical), statistical methods (MLR, PLS, ANN).
Cheminformatics To manage, analyze, and mine chemical data to guide drug discovery efforts.Similarity/substructure searching, clustering, diversity analysis, ADMET prediction.

Applications As a Chiral Synthetic Intermediate and Advanced Building Block

Role in Asymmetric Synthesis and Chiral Catalysis

The dual functionality of (S)-1-(Thiazol-4-yl)propan-1-amine—a chiral primary amine and a thiazole (B1198619) ring with coordinating heteroatoms—positions it as a powerful tool in asymmetric synthesis, where the goal is to create specific three-dimensional arrangements in molecules.

Precursor for Chiral Ligands in Metal-Mediated Asymmetric Reactions

In asymmetric catalysis, chiral ligands bind to metal centers to create a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other. nih.govmdpi.com this compound is a promising precursor for such ligands. The primary amine group can be readily functionalized to create more complex structures, such as bisoxazolines or phosphinooxazolines, which are well-established ligand classes. researchgate.net

The thiazole ring itself offers additional strategic advantages. The nitrogen and sulfur atoms within the ring can act as secondary coordination sites for the metal, creating a rigid, multidentate ligand. This chelation effect often leads to a more defined and stable catalytic complex, which can translate to higher levels of enantioselectivity in metal-catalyzed reactions like hydrogenations, C-H functionalization, or allylic substitutions. nih.govmdpi.com While C2-symmetric ligands have historically been dominant, non-symmetrical ligands derived from precursors like this amine are increasingly valued for their ability to outperform traditional ligands in various reactions. nih.gov

Chiral Auxiliaries for Stereocontrolled Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the transformation, the auxiliary is removed, having served its purpose of directing the formation of a specific stereoisomer. The this compound backbone is well-suited for this role.

For instance, it can be reacted with a prochiral ketone or aldehyde to form a chiral imine. The steric bulk of the thiazolyl-propyl group and the specific (S)-configuration at the stereocenter effectively shield one face of the imine double bond. A subsequent nucleophilic attack is then directed to the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. thieme-connect.de This strategy is particularly effective in the synthesis of α-substituted amino acids and other chiral amines. The auxiliary can then be cleaved, typically by hydrolysis, to release the desired chiral product. This approach has been successfully applied using glyoxylic acid derivatives to produce allylglycine and related compounds. thieme-connect.de

Scaffold for the Construction of Complex Heterocyclic Systems

The inherent structure of this compound makes it an ideal starting point for synthesizing more elaborate heterocyclic molecules, particularly those containing fused ring systems.

Incorporation into Fused Ring Systems (e.g., imidazo[2,1-b]thiazoles)

Imidazo[2,1-b]thiazoles are a class of fused heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.govnih.gov The synthesis of these systems often begins with a substituted 2-aminothiazole, which undergoes cyclization with an α-haloketone or a related reagent. nih.gov

While many syntheses start with a simple 2-aminothiazole, the chiral amine this compound offers a pathway to more complex and stereochemically rich fused systems. The primary amine on the propyl side chain can be used as a nucleophilic handle to build an adjacent ring, leading to novel fused scaffolds where the stereochemistry of the starting material is retained, influencing the final three-dimensional shape and biological function of the molecule.

Building Block in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netacgpubs.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. researchgate.net

This compound is an ideal amine component for various MCRs. A prominent example is the Ugi four-component reaction (Ugi-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgresearchgate.net By using this chiral amine, the stereocenter is incorporated directly into the product backbone. researchgate.net A variation, the Ugi-azide reaction, uses an azide (B81097) source (like TMSN₃) instead of a carboxylic acid to yield 1,5-disubstituted tetrazoles, another important heterocyclic motif in medicinal chemistry. nih.govnih.gov The ability to use this chiral amine in MCRs provides a direct and efficient route to complex, thiazole-containing peptidomimetics and other scaffolds with defined stereochemistry. nih.gov

Intermediate for Thiazole-Containing Amino Acid and Peptide Analogues

The modification of peptides with non-natural amino acids is a key strategy in medicinal chemistry to enhance stability, improve potency, and modulate pharmacokinetic properties. The thiazole ring is a particularly useful bioisostere for amide bonds or other aromatic side chains found in natural peptides. nih.govresearchgate.net

This compound serves as a key intermediate for synthesizing thiazol-4-yl alanine (B10760859) , a non-canonical amino acid. nih.govapolloscientific.co.uk This amino acid can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. nih.govnih.gov The resulting peptide analogues often exhibit unique structural features and biological activities. For example, peptide aldehydes that incorporate thiazol-4-yl alanine have been shown to be potent inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. nih.govresearchgate.net The thiazole moiety in these inhibitors plays a crucial role in binding to the enzyme's active site. nih.govresearchgate.net

The table below summarizes findings from a study on peptide aldehyde inhibitors, demonstrating the impact of incorporating thiazole-containing residues.

Compound Name/VariantStructure DescriptionTargetKey FindingCitation
Thiazol-4-yl Alanine Variant A peptide aldehyde where the P1 residue is replaced with a polar thiazol-4-yl alanine.SARS-CoV-2 Main Protease (Mpro)Resulted in a submicromolar Mpro inhibitor with strong antiviral activity in cell-based assays. nih.gov
GC376 Analogue An analogue of the known inhibitor GC376, incorporating a thiazol-4-yl alanine surrogate.SARS-CoV-2 Main Protease (Mpro)The modification aimed to reduce synthetic complexity while maintaining or improving target binding and potency. nih.gov

The synthesis of such analogues often involves converting protected amino acids into thioamides, which are then cyclized to form the thiazole ring, a method that highlights the versatility of thiazole chemistry in peptide science. researchgate.net Natural products like thiopeptin (B1257131) B also feature amino acid and thiazole-4-carboxylic acid derivatives, underscoring the biological relevance of these structures. nih.gov

Functionalization for Material Science Research (e.g., conductive polymers, liquid crystals)

The unique structural characteristics of this compound, namely its inherent chirality and the presence of an aromatic thiazole ring, position it as a valuable chiral synthetic intermediate and advanced building block for the development of novel materials in material science. Its functionalization can lead to the creation of specialized conductive polymers and liquid crystals with tailored properties.

The thiazole moiety is a key component in various biologically active molecules and has garnered attention in materials science due to its electronic properties and ability to participate in the formation of extended π-conjugated systems. organic-chemistry.orgrsc.org The incorporation of a chiral center, such as the one present in this compound, can induce unique chiroptical properties and influence the supramolecular organization of the resulting materials. rsc.org

Conductive Polymers

The development of chiral conducting polymers (CCPs) is an area of significant research interest due to their potential applications in chiral sensing, enantioselective separation, and spintronics. rsc.org The synthesis of CCPs often involves the polymerization of chiral monomers. The amine group of this compound can be functionalized to introduce polymerizable groups, allowing its incorporation into polymer backbones.

For instance, chiral polyaminothiazoles have been synthesized through an efficient solid-phase method, demonstrating the feasibility of creating complex chiral structures based on the thiazole ring. nih.gov While this research focused on biological applications, the synthetic methodology can be adapted for material science purposes. The primary amine of this compound could be reacted with various electrophiles to attach it to a polymerizable scaffold. For example, it could be acylated with a polymerizable acid chloride or reacted with a monomer containing a good leaving group.

Furthermore, thiazole-containing polymers, such as poly(2-aminothiazole), have been synthesized and characterized, showing promise as conducting materials. researchgate.net The introduction of a chiral side chain, derived from this compound, into such a polymer could lead to the formation of a helical polymer structure, which is a common feature of CCPs. This chirality at the molecular level can translate to macroscopic chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL). The synthesis of chiral conducting polymer films from optically active thiophene (B33073) and pyrrole (B145914) derivatives has been demonstrated, providing a precedent for the development of similar materials from thiazole-based monomers. rsc.org

Liquid Crystals

The incorporation of heterocyclic rings, including thiazole, into the core of liquid crystal molecules is known to influence their mesomorphic behavior, such as the type of liquid crystalline phases and their transition temperatures. uobasrah.edu.iq The introduction of a chiral center is a well-established strategy to induce the formation of chiral liquid crystal phases, such as the chiral nematic (N) and chiral smectic C (SmC) phases, the latter of which can exhibit ferroelectric properties. researchgate.netmdpi.com

This compound can be used as a chiral building block in the synthesis of new liquid crystalline materials. The amine group can be readily transformed into an amide or an imine (Schiff base) linkage to connect the chiral thiazole moiety to a mesogenic core. For example, it can be reacted with a long-chain carboxylic acid or an aromatic aldehyde that is part of a known liquid crystal structure.

Research on novel chiral liquid crystals based on amides and azo compounds derived from 2-amino-1,3,4-thiadiazoles has shown that the presence of a chiral alkoxy chain can induce chiral nematic and chiral smectic C phases. researchgate.net Similarly, the chiral propan-1-amine side chain of the title compound can be expected to induce chirality in the resulting liquid crystal.

Studies on thiazole derivatives with liquid crystalline properties have demonstrated that the molecular structure, such as the length of terminal alkoxy chains, significantly affects the mesomorphic behavior. researchgate.net The following table summarizes the liquid crystalline properties of some synthesized thiazole-containing Schiff bases, illustrating the influence of the alkoxy chain length on the clearing point (the temperature at which the liquid crystal transforms into an isotropic liquid).

Compound NameAlkoxy Chain Length (n)Clearing Point (°C)
2-(4'-n-Butoxybenzylideneamino)-4-(4"-n-butoxyphenyl)-1,3-thiazole4165
2-(4'-n-Hexyloxybenzylideneamino)-4-(4"-n-hexyloxyphenyl)-1,3-thiazole6158
2-(4'-n-Octyloxybenzylideneamino)-4-(4"-n-octyloxyphenyl)-1,3-thiazole8152
2-(4'-n-Decyloxybenzylideneamino)-4-(4"-n-decyloxyphenyl)-1,3-thiazole10145

Data derived from studies on thiazole-based liquid crystals.

The functionalization of this compound to create new liquid crystals would involve attaching appropriate mesogenic groups to the thiazole ring or the amine function. The resulting materials could exhibit unique phase behaviors and chiroptical properties, making them suitable for applications in displays, sensors, and optical devices. The synthesis of chiral π-conjugated liquid crystals has been a focus of research for their potential in applications like the bulk photovoltaic effect. mdpi.com

Future Research Perspectives and Emerging Directions

Development of More Efficient and Stereoselective Synthetic Routes

The presence of chiral amines in approximately half of all active pharmaceutical ingredients underscores the demand for efficient and enantioselective synthetic methods. rsc.org For (S)-1-(Thiazol-4-yl)propan-1-amine, future research will concentrate on developing more atom-economical and sustainable synthetic strategies.

A primary focus is the advancement of asymmetric hydrogenation. acs.org Transition metal catalysts, particularly those based on rhodium and iridium, have proven highly effective for the asymmetric hydrogenation of imines to produce chiral amines. acs.orgrsc.org Research is directed towards designing novel chiral phosphine (B1218219) ligands that can enhance the enantioselectivity and turnover numbers for the synthesis of thiazole-containing amines. acs.orgacs.org The goal is to achieve high enantiomeric excess (>99% ee) under milder reaction conditions, reducing the need for costly and energy-intensive purification steps. acs.org

Biocatalysis represents another major frontier. mdpi.com The use of enzymes like amine transaminases (ATAs) offers a green alternative to traditional chemical methods, operating under mild conditions with exceptional stereoselectivity. rsc.org Future work will likely involve the discovery and engineering of novel transaminases or other enzymes like imine reductases (IREDs) that are specifically tailored for the asymmetric synthesis of this compound from its corresponding ketone precursor. mdpi.com The development of robust immobilized enzymes is also crucial for their application in industrial-scale continuous processes. nih.gov

Synthetic StrategyCatalyst/EnzymeKey AdvantagesResearch Focus
Asymmetric Hydrogenation Rhodium, Iridium, Ruthenium complexes with chiral ligandsHigh efficiency, atom economy, established technology. acs.orgrsc.orgmdpi.comDevelopment of new ligands for higher stereoselectivity; reduction of catalyst loading.
Biocatalytic Asymmetric Amination Amine Transaminases (ATAs), Imine Reductases (IREDs)High enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. rsc.orgmdpi.comEnzyme discovery and evolution for specific substrates; immobilization for reusability. nih.gov
Chiral Auxiliary-Based Synthesis tert-ButanesulfinamideVersatile and reliable for a wide range of amines; used on industrial scales. yale.eduDeveloping more recyclable auxiliaries and streamlining removal steps.

Exploration of Novel Reaction Pathways and Derivatization Opportunities

The inherent reactivity of the primary amine and the aromatic thiazole (B1198619) ring in this compound provides a rich platform for derivatization. Future research will systematically explore these pathways to generate novel compound libraries for various applications.

The primary amine is a key functional handle for modifications such as N-alkylation, N-acylation, and sulfonylation to produce a diverse array of secondary and tertiary amines and amides. nih.govnih.gov These reactions can be used to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are critical for its potential biological activity.

Furthermore, the thiazole ring itself can be a site for further functionalization. While electrophilic aromatic substitution on the thiazole ring can be challenging, modern cross-coupling methodologies could be employed to introduce new substituents. Research into the synthesis of novel thiazole derivatives, often through multi-component reactions, provides a template for creating more complex structures built upon the this compound scaffold. nih.govnih.gov

Reaction TypeReagent ClassPotential ProductsPurpose of Derivatization
N-Alkylation Alkyl halides, Aldehydes/Ketones (reductive amination)Secondary and Tertiary AminesModulate basicity, steric hindrance, and biological interactions.
N-Acylation Acyl chlorides, Carboxylic acids (with coupling agents)AmidesIntroduce new functional groups, alter hydrogen bonding capacity.
N-Sulfonylation Sulfonyl chloridesSulfonamidesEnhance acidic properties, mimic biological structures. nih.gov
Thiazole Ring Functionalization Halogenating agents, Organometallic reagentsSubstituted ThiazolesFine-tune electronic properties and vectoral orientation of substituents.

Advanced Computational Tools for Predictive Synthesis and Mechanism Understanding

Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, advanced computational methods like Density Functional Theory (DFT) will be pivotal in accelerating the development of synthetic routes and understanding reaction mechanisms.

DFT calculations can be used to model the transition states of catalytic cycles in asymmetric hydrogenation, providing insights into the origins of enantioselectivity. nih.gov This understanding allows for the rational design of more effective chiral ligands and catalysts, rather than relying solely on empirical screening. Similarly, in biocatalysis, molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can predict how the substrate binds within an enzyme's active site, guiding protein engineering efforts to improve catalytic efficiency and selectivity. nih.gov

These predictive models can significantly reduce the experimental effort required to optimize reaction conditions, saving time and resources. They can also help in predicting the conformational preferences of the molecule and its derivatives, which is crucial for understanding its interactions with biological targets or other molecules in supramolecular assemblies. nih.gov

Scalable Production and Industrial Applications through Continuous Flow Chemistry

For any chemical compound to have a significant industrial impact, a scalable and safe production method is essential. Continuous flow chemistry is emerging as a transformative technology for the manufacturing of fine chemicals and pharmaceuticals, including chiral amines. youtube.com

The synthesis of this compound is well-suited for adaptation to a continuous flow process. whiterose.ac.uk Flow reactors offer superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and concentrations than in traditional batch reactors. acs.org This often leads to dramatically reduced reaction times and increased productivity. acs.org

A key area of future research will be the integration of catalysis into flow systems. This involves the use of packed-bed reactors containing immobilized catalysts, such as a supported rhodium complex or an immobilized enzyme like a transaminase. nih.govacs.org Such systems allow for the easy separation of the product from the catalyst, which can be reused over extended periods, thereby improving process efficiency and sustainability. rsc.orgnih.gov The development of a multi-step, fully continuous process starting from simple precursors would represent a significant advancement in the manufacturing of this compound. acs.org

Investigation into its Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the chemistry of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. wikipedia.orgnobelprize.org The structure of this compound, featuring a hydrogen-bond-donating amine, a hydrogen-bond-accepting thiazole nitrogen, and an aromatic ring, makes it an intriguing building block for supramolecular assemblies.

Future research will explore how this molecule engages in molecular recognition—the specific binding of a "guest" molecule to a complementary "host." wikipedia.org The chiral amine and the heteroatoms of the thiazole ring can act as specific recognition sites. For example, the thiazole nitrogen is a potential site for metal chelation, while the sulfur atom can participate in non-covalent S···O interactions, which are comparable in strength to a typical hydrogen bond. nih.gov

These recognition properties could be harnessed to develop molecular sensors, where binding of a specific analyte to a receptor containing the this compound moiety would trigger a detectable signal. Furthermore, the molecule could be incorporated into larger structures to direct their self-assembly into well-defined architectures like gels, liquid crystals, or supramolecular polymers, opening doors to new functional materials. rsc.orgthieme-connect.de

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.